4-Bromo-N-cyclohexyl-2-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULYZIFUYMJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681829 | |
| Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-02-3 | |
| Record name | Benzamide, 4-bromo-N-cyclohexyl-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide
A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials. The primary disconnection is at the amide bond, a common and reliable bond formation strategy. This C-N bond cleavage reveals two key precursors: 4-bromo-2-methoxybenzoic acid and cyclohexylamine (B46788).
Further disconnection of 4-bromo-2-methoxybenzoic acid suggests a functional group interconversion from a methyl ester or other carboxylic acid derivative. The aromatic core can be simplified by removing the bromo and methoxy (B1213986) substituents, leading back to a basic benzoic acid or benzene (B151609) derivative. The strategic introduction of these substituents is a critical consideration in the forward synthesis to ensure correct regiochemistry.
| Target Molecule | Key Disconnections | Precursors |
|---|---|---|
| This compound | Amide C-N bond | 4-bromo-2-methoxybenzoic acid and cyclohexylamine |
| Aryl-Br and Aryl-OCH3 bonds | Substituted benzoic acid derivatives |
Diverse Synthetic Routes to the Benzamide (B126) Core
The formation of the central benzamide structure is the cornerstone of the synthesis. This can be achieved through several reliable methods, primarily involving the coupling of a carboxylic acid derivative with an amine.
The most direct route to this compound involves the amidation of 4-bromo-2-methoxybenzoic acid with cyclohexylamine. To facilitate this reaction, which can be slow and inefficient on its own due to the formation of an ammonium (B1175870) carboxylate salt, coupling reagents are employed. rsc.org
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid. wikipedia.orgcommonorganicchemistry.com The reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then attacked by the amine to form the amide bond. wikipedia.org
DIC (N,N'-Diisopropylcarbodiimide) is another commonly used coupling agent that activates the carboxylic acid by forming an O-acylisourea intermediate. rsc.orgyoutube.com This intermediate is then susceptible to nucleophilic attack by cyclohexylamine. To suppress potential side reactions and reduce racemization if chiral centers were present, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with DIC. rsc.org
| Coupling Reagent | Activating Mechanism | Typical Additives/Bases |
|---|---|---|
| HATU | Forms a highly reactive O-acyl(tetramethyl)isouronium salt | DIPEA, Triethylamine |
| DIC | Forms an O-acylisourea intermediate | HOBt, DMAP (catalytic) |
The cyclohexyl group is introduced via the nucleophilic amine, cyclohexylamine. In the context of amidation reactions, cyclohexylamine attacks the activated carboxylic acid derivative of 4-bromo-2-methoxybenzoic acid. The choice of solvent and reaction temperature can influence the reaction rate and yield. Common solvents for these coupling reactions include aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
The bromine and methoxy groups on the aromatic ring are typically introduced prior to the amide bond formation. The starting material, 4-bromo-2-methoxybenzoic acid, can be synthesized from commercially available precursors. One possible route starts with 2-hydroxybenzoic acid (salicylic acid). The introduction of the methoxy group can be achieved through Williamson ether synthesis, reacting the phenolic hydroxyl group with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Subsequent bromination of the resulting 2-methoxybenzoic acid would need to be regioselective. Electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst can lead to the desired 4-bromo isomer, although careful control of reaction conditions is necessary to avoid the formation of other isomers.
Alternatively, a route starting from a pre-brominated and methoxylated benzene derivative, which is then carboxylated, can also be envisioned.
Exploration of Advanced Catalytic Approaches
Modern organic synthesis often utilizes transition metal catalysis to achieve efficient and selective bond formations.
An alternative to the classical amidation reaction is the use of transition metal-catalyzed cross-coupling reactions to form the C-N amide bond. Copper-catalyzed amidation of aryl halides has emerged as a powerful and cost-effective method. nih.govrsc.org In this approach, an aryl halide, such as 4-bromo-2-methoxy-iodobenzene or even 4-bromo-2-methoxy-chlorobenzene, could potentially be coupled directly with cyclohexylamide (the deprotonated form of cyclohexylamine) or cyclohexylamine itself in the presence of a suitable copper catalyst and a base.
These reactions often employ a copper(I) source, such as CuI, and a ligand to facilitate the catalytic cycle. nih.gov Diamine ligands, for instance, have been shown to be effective in promoting the amidation of aryl halides. nih.govmdpi.com The reaction proceeds through a proposed catalytic cycle involving oxidative addition of the aryl halide to the copper center, coordination of the amine, and subsequent reductive elimination to form the desired amide and regenerate the active catalyst. This methodology offers the advantage of potentially using different starting materials and tolerating a variety of functional groups. nih.gov
| Catalytic System | Reactants | Key Features |
|---|---|---|
| Copper(I) iodide with a diamine ligand | Aryl halide (e.g., 4-bromo-2-methoxy-iodobenzene) and cyclohexylamine | Cost-effective, tolerates various functional groups |
C-H Activation Strategies
The synthesis of benzamide derivatives has been significantly advanced by the advent of transition-metal-catalyzed C-H activation. This powerful strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. For a molecule like this compound, C-H activation could theoretically be employed to introduce the amide functionality onto a pre-existing 4-bromo-2-methoxybenzene scaffold, or conversely, to functionalize the N-cyclohexyl ring.
Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed for such transformations. The directing-group ability of the methoxy or a pre-installed amide group could facilitate ortho-C-H activation, although in this specific molecule, the primary synthetic disconnections would likely involve forming the amide bond itself.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For the synthesis of this compound, likely via the acylation of cyclohexylamine with a derivative of 4-bromo-2-methoxybenzoic acid, several parameters would need to be systematically varied.
Key factors for optimization include the choice of solvent, temperature, reaction time, and the nature of the coupling agents and bases. For instance, different solvents can influence reactant solubility and reaction kinetics. The temperature can be adjusted to balance reaction rate with the potential for side reactions or product decomposition. A systematic study, potentially employing Design of Experiments (DoE), would be the most efficient approach to identify the optimal conditions.
Table 1: Hypothetical Parameters for Optimization of Amide Coupling Reaction
| Parameter | Variables to be Tested | Desired Outcome |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | High yield, minimal side products, ease of removal |
| Coupling Agent | DCC/DMAP, HATU, HOBt/EDC, SOCl₂ | High conversion, mild conditions |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Efficient acid scavenging, minimal side reactions |
| Temperature | 0 °C, Room Temperature, 45 °C, Reflux | Optimal reaction rate vs. selectivity |
| Reaction Time | 1h, 4h, 12h, 24h | Reaction completion, prevention of product degradation |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanism is fundamental to controlling and improving a chemical synthesis. For the formation of this compound, mechanistic studies would focus on the key bond-forming step, which is the C-N coupling to form the amide bond.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates can provide a snapshot of the reaction pathway. In a typical amide coupling reaction, for example, using a carbodiimide (B86325) like DCC, the benzoic acid derivative is first activated to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (cyclohexylamine). Spectroscopic techniques such as NMR and mass spectrometry, as well as trapping experiments, could be employed to detect and characterize such transient species.
Role of Photoinduced Processes in C-N Coupling
Photoredox catalysis has emerged as a powerful and green method for forming C-N bonds. This approach uses visible light to initiate electron transfer processes, generating radical intermediates that can participate in coupling reactions. In a hypothetical photoinduced synthesis of this compound, a photosensitizer could be used to enable the coupling of an aryl halide with an amine under mild conditions. The mechanism would likely involve the generation of a carbamoyl (B1232498) radical or an aryl radical, followed by cross-coupling.
Application of Green Chemistry Principles in Synthesis
Applying the principles of green chemistry aims to make chemical processes more environmentally benign. For the synthesis of this compound, several green strategies could be considered.
Atom Economy : Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.
Use of Safer Solvents : Replacing hazardous solvents like dichloromethane or benzene with greener alternatives such as acetonitrile, ethanol (B145695), or even water.
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoinduced reactions often align with this principle.
Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.
By considering these principles, the synthesis of this compound could be designed to be not only efficient but also environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of 4-Bromo-N-cyclohexyl-2-methoxybenzamide.
The molecular formula of the compound is C14H18BrNO2. chemspider.com This composition gives a calculated average mass of approximately 312.207 Da. chemspider.com An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion peak ([M+H]+) that corresponds to this formula. The presence of a bromine atom is particularly distinctive in mass spectrometry due to its two abundant isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units, providing strong evidence for the presence of a single bromine atom in the molecule.
Table 1: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C14H18BrNO2 |
| Average Mass | 312.207 Da |
| Monoisotopic Mass | 311.0572 Da |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. Through the analysis of 1H and 13C spectra, along with advanced 2D NMR techniques, the precise connectivity and spatial relationships of the atoms within this compound can be established.
The 1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the amide N-H proton, and the protons of the cyclohexyl ring.
Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) are as follows:
Aromatic Protons (Ar-H): The protons on the substituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern (bromo at C4, methoxy at C2, and the amide group at C1) would lead to a complex splitting pattern.
Amide Proton (N-H): The amide proton signal is often broad and its chemical shift is variable, typically appearing between δ 6.0 and 8.5 ppm. rsc.org Its position can be influenced by solvent, concentration, and temperature.
Methoxy Protons (-OCH3): The three protons of the methoxy group are chemically equivalent and would appear as a sharp singlet, typically around δ 3.8-4.0 ppm. beilstein-journals.org
Cyclohexyl Protons (C6H11): The protons on the cyclohexyl ring would resonate in the upfield region. The methine proton attached to the nitrogen (N-CH) would be the most downfield of this group, likely appearing as a multiplet around δ 3.5-4.0 ppm. The remaining ten protons on the cyclohexyl ring would appear as a series of complex multiplets in the range of δ 1.0-2.1 ppm. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (3H) | 7.0 - 8.0 | Multiplets (m) |
| Amide (1H) | 6.0 - 8.5 | Broad Singlet (br s) |
| Cyclohexyl (N-CH) (1H) | 3.5 - 4.0 | Multiplet (m) |
| Methoxy (3H) | 3.8 - 4.0 | Singlet (s) |
| Cyclohexyl (CH2) (10H) | 1.0 - 2.1 | Multiplets (m) |
The 13C NMR spectrum reveals the number of distinct carbon environments and provides information about the carbon skeleton of the molecule. In the proton-decoupled 13C NMR spectrum of this compound, 14 distinct signals would be expected, corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap.
Expected chemical shifts based on related structures are: beilstein-journals.org
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear far downfield, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The six aromatic carbons would resonate between δ 110 and 160 ppm. The carbon attached to the methoxy group (C2) would be the most downfield in this region, while the carbon bearing the bromine atom (C4) would have its chemical shift influenced by the heavy atom effect.
Methoxy Carbon (-OCH3): The carbon of the methoxy group would appear as a distinct signal around δ 55-60 ppm.
Cyclohexyl Carbons: The carbons of the cyclohexyl ring would be found in the upfield region. The N-CH carbon would be the most downfield of this group, appearing around δ 48-55 ppm, while the other five carbons would resonate between δ 24 and 34 ppm. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-N, C-Br, C-H) | 110 - 140 |
| Methoxy (-OCH3) | 55 - 60 |
| Cyclohexyl (N-CH) | 48 - 55 |
| Cyclohexyl (-CH2-) | 24 - 34 |
While specific 2D NMR data for this compound are not publicly available, these techniques are indispensable for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. It would be crucial for establishing the connectivity between the protons on the aromatic ring and for tracing the coupling pathways throughout the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its attached carbon, for instance, linking the methoxy proton singlet to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is vital for piecing together the molecular fragments. For example, correlations would be expected from the amide proton (N-H) to the carbonyl carbon and the N-CH carbon of the cyclohexyl ring. Correlations from the aromatic protons to the carbonyl carbon would confirm the benzamide (B126) core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the conformation of the molecule, particularly the spatial relationship between the cyclohexyl and benzoyl moieties around the amide bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclohexyl and methoxy groups) would be seen just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and sharp absorption band between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II band): A strong band between 1520 and 1570 cm⁻¹ arising from the N-H bending coupled with C-N stretching.
C-O Stretch: Asymmetric and symmetric stretching vibrations for the Ar-O-CH3 ether linkage would appear in the 1250 cm⁻¹ and 1050 cm⁻¹ regions, respectively.
C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=O bond.
Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | ~3300 | Medium-Strong |
| Aromatic (C-H) | Stretch | >3000 | Medium |
| Aliphatic (C-H) | Stretch | <3000 | Medium-Strong |
| Carbonyl (C=O) | Stretch (Amide I) | 1640 - 1680 | Strong |
| Amide (N-H) | Bend (Amide II) | 1520 - 1570 | Strong |
| Ether (Ar-O) | Asymmetric Stretch | ~1250 | Strong |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | Weak-Medium |
Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The chromophore in this compound is the substituted benzene ring conjugated with the amide carbonyl group.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of π → π* transitions within the benzoyl system. The presence of the methoxy group (an auxochrome) and the bromine atom would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzamide. One would anticipate strong absorptions in the 200-300 nm range.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound this compound is not publicly available. Therefore, a definitive analysis of its solid-state molecular geometry, conformation, and crystal packing based on experimental single-crystal X-ray diffraction is not possible at this time.
While crystallographic information for analogous structures exists, such as for 4-bromo-N-cyclohexylbenzenesulfonamide and 4-bromo-N-cyclohexylbenzamide, these differ in their chemical makeup and cannot be used to accurately represent the precise bond lengths, angles, and crystal structure of the title compound. The presence of the 2-methoxy group in this compound is expected to significantly influence its electronic properties, steric hindrance, and potential for intermolecular interactions, leading to a unique crystal packing arrangement that cannot be inferred from related compounds.
To provide the requested detailed analysis, an experimental X-ray diffraction study on a suitable single crystal of this compound would be required. Such an analysis would yield precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.
Space Group: The symmetry of the crystal structure.
Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the torsion angles defining the orientation of the cyclohexyl and methoxybenzamide moieties.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions that stabilize the crystal structure.
Without this experimental data, any discussion on the solid-state structure of this compound would be purely speculative.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
There is no available published data on the quantum chemical calculations for 4-Bromo-N-cyclohexyl-2-methoxybenzamide.
No specific DFT studies on this compound have been found in the scientific literature. DFT is a common method used to investigate the electronic properties of molecules, providing insights into structure and reactivity. For related molecules, DFT has been used to calculate optimized geometries and electronic descriptors. aps.orgnih.gov
Information regarding the use of ab initio methods for energetic and spectroscopic predictions for this compound is not available in published research.
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is used to identify the electron-rich and electron-poor regions of a molecule, which is important for predicting intermolecular interactions.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulation studies for this compound are absent from the current scientific literature.
A detailed conformational analysis and mapping of the energy landscape for this compound, which would describe the molecule's flexibility and preferred shapes, has not been documented.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies have been published for this compound, the methodology is well-established. Such a study would typically involve creating a system containing the molecule, solvating it in a box of water molecules, and then calculating the forces between atoms and their subsequent motion.
The primary goals of MD simulations on this compound would be to:
Explore Conformational Space: The N-cyclohexyl and 2-methoxy groups can rotate, leading to various conformers. MD simulations would reveal the most stable and frequently occurring shapes of the molecule in a dynamic environment.
Assess Structural Stability: By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation time, researchers could determine the rigidity and stability of the benzamide (B126) scaffold and its substituents.
Analyze Solvent Interactions: MD simulations would provide a detailed picture of how water molecules arrange around the compound, highlighting key hydrogen bonding and hydrophobic interactions that influence its solubility and behavior in aqueous environments.
In Silico Ligand-Receptor Interaction Profiling
This area of computational chemistry focuses on predicting how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein.
Molecular Docking Studies with Relevant Protein Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although no specific docking studies for this compound have been documented, studies on similar benzamide derivatives often target enzymes like histone deacetylases or receptors involved in signaling pathways.
A hypothetical docking study would involve:
Selection of a Protein Target: Based on the activities of structurally similar molecules, a relevant protein would be chosen.
Preparation of Ligand and Receptor: The 3D structures of this compound and the target protein would be prepared, which includes adding hydrogen atoms and assigning charges.
Docking Simulation: A docking algorithm would be used to fit the ligand into the binding site of the protein in numerous possible orientations and conformations.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity.
Prediction of Binding Modes and Interaction Hotspots
Following a molecular docking simulation, the top-ranked poses would be analyzed to understand the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These could interact with polar amino acid residues in the protein's binding site.
Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Hydrophobic Interactions: The cyclohexyl ring and the benzene (B151609) ring are hydrophobic and would likely interact favorably with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic benzene ring could engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Computational Prediction of Inhibition Constants (Ki)
The binding energy scores from molecular docking can be used to computationally estimate the inhibition constant (Ki), which quantifies how tightly a ligand binds to a protein. More advanced methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), which are computationally more intensive, can provide more accurate predictions of binding free energies and, consequently, Ki values. These calculations would be essential for prioritizing this compound for further experimental testing.
Virtual Screening and Computational Design of Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to find structurally similar analogues with potentially improved properties.
Furthermore, computational design would involve making targeted modifications to the structure of this compound to enhance its binding affinity or other desirable properties. For example, the position of the bromine or methoxy (B1213986) group could be altered, or the cyclohexyl group could be replaced with other cyclic or acyclic moieties to explore the structure-activity relationship (SAR) in silico before committing to chemical synthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systemic Design and Synthesis of Derivatives for SAR Studies
The systematic design and synthesis of derivatives are fundamental to understanding the structure-activity relationships of a lead compound like 4-Bromo-N-cyclohexyl-2-methoxybenzamide. This process typically involves the modification of the core structure to probe the importance of different functional groups. Synthetic strategies for analogous compounds often involve the coupling of a substituted benzoic acid with an amine. nih.gov
For instance, the synthesis of related benzamides has been achieved by converting substituted benzoic acids into their more reactive forms, such as acid chlorides or by using coupling agents, followed by reaction with the desired amine. nih.gov The synthesis of derivatives of this compound for SAR studies would likely follow a similar path, starting from 4-bromo-2-methoxybenzoic acid and reacting it with cyclohexylamine (B46788) or its derivatives.
A general synthetic approach could involve:
Amide Bond Formation : The primary method for synthesizing the parent compound and its derivatives would be the condensation reaction between 4-bromo-2-methoxybenzoic acid and cyclohexylamine. To facilitate this reaction, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.
Derivatization : To explore the SAR, derivatives can be synthesized by:
Varying the substituent on the cyclohexyl ring.
Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups.
Altering the position or nature of the substituents on the phenyl ring (e.g., moving the bromo or methoxy (B1213986) group, or replacing them with other halogens or alkoxy groups).
The synthesis of related 2-methoxybenzamide (B150088) derivatives has been reported in the context of developing Hedgehog signaling pathway inhibitors, providing a methodological basis for creating a library of analogous compounds for SAR studies. rsc.org
Impact of Substituent Position and Nature on Molecular Interactions
The specific placement and chemical nature of the bromo and methoxy groups on the benzamide (B126) ring are critical determinants of the molecule's interaction with biological targets.
The nature of the substituent is equally important. Halogen atoms like bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The methoxy group, with its potential for hydrogen bond acceptance and its influence on the electronic properties of the phenyl ring, also plays a significant role. Studies on other substituted benzamides have highlighted the importance of such groups in modulating activity. tandfonline.com
Stereochemical Influences on Molecular Recognition (if applicable)
While this compound itself is achiral, the introduction of stereocenters, for example by substituting the cyclohexyl ring, could have a significant impact on molecular recognition. The three-dimensional arrangement of atoms is often a critical factor in the interaction between a small molecule and a biological macromolecule.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the broader class of substituted benzamides, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, such as antimicrobial effects. nih.gov These studies typically use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.
A QSAR model for a series of derivatives of this compound could be developed to predict the activity of novel analogs and to guide the design of more potent compounds. Such a model would likely incorporate descriptors for the size and shape of the N-alkyl substituent, as well as electronic parameters for the substituents on the phenyl ring. The development of predictive QSAR models has been demonstrated for other classes of benzamides, indicating the feasibility of this approach. nih.gov
Role of the Cyclohexyl Moiety in Molecular Architecture and Interactions
The structure of N-cyclohexylbenzamide has been shown to feature a twisted amide group relative to the benzene (B151609) ring. nih.gov This twist, along with the disposition of the N-H and carbonyl groups, affects the molecule's hydrogen bonding capabilities. nih.gov The cyclohexyl group's conformational flexibility can also allow for an induced fit to a binding pocket, potentially enhancing binding affinity. In studies of other molecular systems, dicyclohexylamino substituents have been noted for their crucial role in mediating reaction rates and enantioselectivity, underscoring the importance of such bulky aliphatic groups. rsc.org
Contributions of Bromine and Methoxy Groups to Interaction Specificity
The bromine atom at the 4-position and the methoxy group at the 2-position of the benzamide ring make distinct and important contributions to the molecule's potential interactions.
Bromine Atom: The bromine atom is a large, polarizable halogen that can participate in several types of non-covalent interactions. It can act as a hydrogen bond acceptor and is also capable of forming halogen bonds, which are specific interactions between an electrophilic region on the halogen and a nucleophilic site on a binding partner. The presence of bromine can significantly influence binding affinity and selectivity.
Mechanistic Studies of Biological Interactions in Vitro and in Silico
Development and Application of In Vitro Biochemical Assays for Mechanistic Elucidation
To understand the mechanism of action of compounds like 4-bromo-N-cyclohexyl-2-methoxybenzamide, a variety of in vitro biochemical assays are employed.
Enzyme Inhibition Assays: For assessing tyrosinase inhibition, a common assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically. nih.gov By measuring the rate of this reaction in the presence of varying concentrations of the inhibitor, one can determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the type of inhibition (e.g., competitive, non-competitive). nih.gov
Receptor Binding Assays: Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions. These assays involve incubating the receptor source (e.g., cell membranes) with a radiolabeled ligand and a range of concentrations of the unlabeled test compound (the competitor). The amount of radioactivity bound to the receptors is then measured, allowing for the calculation of the competitor's binding affinity (Ki). nih.gov
Cell-Based Assays: To move beyond simple biochemical interactions, cell-based assays are used. For instance, to study the effects of sigma-2 receptor ligands, researchers utilize pancreatic cancer cell lines. researchgate.net The viability of these cells can be measured after treatment with the compound using assays that quantify metabolic activity or cell membrane integrity. researchgate.net Furthermore, specific events like the activation of caspases (enzymes involved in apoptosis) can be measured using luminescent or fluorescent substrates. researchgate.net
Table 2: Common In Vitro Assays for Mechanistic Studies
| Assay Type | Purpose | Example Endpoint Measured |
|---|---|---|
| Enzyme Kinetics | Determine enzyme inhibition mechanism and potency | IC₅₀, Ki, Type of Inhibition |
| Radioligand Binding | Quantify binding affinity to a specific receptor | Ki, Bmax |
| Cell Viability Assay | Assess cytotoxicity | Percentage of viable cells |
| Caspase Activation Assay | Measure induction of apoptosis | Luminescence/Fluorescence signal |
| ROS Production Assay | Quantify oxidative stress | Mitochondrial superoxide (B77818) levels |
This table summarizes common assays used in the study of bioactive compounds. nih.govnih.govresearchgate.net
Exploration of Cellular Pathway Modulation at the Molecular Level
The binding of a ligand to its target initiates a cascade of events within the cell, known as a signaling pathway. Research on sigma-2 receptor agonists has shown that their engagement with the receptor can lead to the induction of cell death in cancer cells through specific pathways. researchgate.net One identified mechanism involves the generation of reactive oxygen species (ROS), particularly mitochondrial superoxide. researchgate.net This increase in oxidative stress can, in turn, trigger the activation of caspases, leading to programmed cell death (apoptosis). researchgate.net Studies have shown that the cytotoxic effects of some sigma-2 ligands can be partially reversed by antioxidants, confirming the role of ROS in the cell death mechanism. researchgate.net Therefore, a compound like this compound, if it binds to the sigma-2 receptor, could potentially modulate these same cellular pathways.
Design and Application as Molecular Probes for Biological Research
Selective ligands for specific receptors are invaluable tools for biological research. A highly selective ligand can be used as a "molecular probe" to study the distribution, function, and regulation of its target receptor. For example, a ligand with high affinity and selectivity for the σ₂ receptor can be used to map the location of these receptors in different tissues or to investigate the physiological consequences of σ₂ receptor activation or blockade. nih.gov If a compound like this compound demonstrates high selectivity for a particular target, it could be modified, for instance by incorporating a radioactive isotope or a fluorescent tag, to create such a probe for use in techniques like positron emission tomography (PET) or fluorescence microscopy.
Advanced Analytical Methodologies and Purity Assessment
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For 4-Bromo-N-cyclohexyl-2-methoxybenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the primary technique for the purity determination and quantification of this compound. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve adequate separation of the main compound from any potential impurities.
A typical reversed-phase HPLC (RP-HPLC) method, a common approach for benzamide (B126) derivatives, would be developed and validated. sielc.com The method validation would adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a modifier like formic acid or phosphoric acid to improve peak shape. sielc.com The gradient would be optimized to ensure separation of all components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm). |
| Column Temperature | Ambient or controlled (e.g., 30 °C) to ensure reproducibility. nih.govresearchgate.net |
| Injection Volume | 10 µL |
The specificity of the method would be demonstrated by its ability to resolve the main peak from potential impurities, which could include starting materials, by-products from the synthesis, and degradation products. The linearity of the method would be established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between concentration and peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is ideal for non-volatile and thermally labile compounds, GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities. thermofisher.com This is particularly important for identifying residual solvents from the manufacturing process, which are strictly controlled in pharmaceutical products.
In the analysis of this compound, a headspace GC-MS method would be employed to detect residual solvents. The mass spectrometer provides definitive identification of the impurities based on their mass spectra, which act as a chemical fingerprint. researchgate.net The method would be validated for the specific solvents used in the synthesis.
Purity Determination and Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of all potential impurities. ijprajournal.combiomedres.us For this compound, this process ensures that the levels of any impurities are below the established safety thresholds.
The impurity profile would be established using a combination of HPLC and GC-MS. HPLC would be used to detect non-volatile organic impurities, while GC-MS would target volatile organic impurities and residual solvents. thermofisher.com Any identified impurities would be quantified against a reference standard of the main compound or, if available, a qualified standard of the impurity itself.
Potential Impurities in this compound:
| Impurity Type | Potential Source | Analytical Technique |
| Starting Materials | Incomplete reaction | HPLC |
| By-products | Side reactions during synthesis | HPLC, LC-MS |
| Degradation Products | Instability of the drug substance | HPLC, LC-MS |
| Residual Solvents | Manufacturing process | GC-MS |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound. iajps.com This method is based on the principle that the compound absorbs light at a specific wavelength.
A spectrophotometric method would involve dissolving a known amount of the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). orientjchem.orgekb.egsphinxsai.com The concentration of the compound can then be determined using a calibration curve prepared from standard solutions of known concentrations. The presence of the bromo substituent can influence the absorption spectrum. researchgate.net
Hypothetical UV-Vis Spectrophotometric Method:
| Parameter | Value |
| Solvent | Methanol or Ethanol (B145695) |
| Wavelength of Maximum Absorption (λmax) | To be determined experimentally (likely in the UV region) |
| Calibration Range | To be established based on the molar absorptivity of the compound |
Quality Control and Reference Standard Development
A robust quality control system is essential to ensure the consistent quality of each batch of this compound. This system relies on the use of well-characterized reference standards. eurofins.com
A primary reference standard of this compound would be established through extensive characterization, including determination of its structure and purity using techniques such as NMR, MS, and elemental analysis. This primary standard would then be used to qualify secondary reference standards, which are used for routine quality control testing. eurofins.comedqm.eu
The quality control of each batch would involve a series of tests, including:
Appearance: Visual inspection of the physical form and color.
Identity: Confirmation of the compound's structure, typically using FT-IR or comparison of retention time in HPLC.
Purity: Determination of the main compound's content and the levels of any impurities using a validated HPLC method.
Volatile Impurities: Analysis of residual solvents using GC-MS.
By implementing these advanced analytical methodologies and a stringent quality control framework, the purity, and consistency of this compound can be assured.
Derivatization and Exploration of Analogues
Synthesis of Novel Derivatives of 4-Bromo-N-cyclohexyl-2-methoxybenzamide
The synthesis of novel derivatives from the parent compound can be achieved through various modern organic chemistry reactions. The presence of a bromine atom on the aromatic ring makes it particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For instance, the Suzuki-Miyaura coupling can be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at the 4-position of the benzamide (B126) ring. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-benzamide with a boronic acid or ester. Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as versatile handles for further functionalization. organic-chemistry.orgresearchgate.netnih.govnih.gov The Buchwald-Hartwig amination offers a direct route to synthesize amino-derivatives by coupling the bromo-benzamide with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.orgcapes.gov.br
The following table illustrates potential novel derivatives that could be synthesized from this compound using these methods, based on common coupling partners.
Strategies for Functionalization of the Benzamide Core
The benzamide core itself, while generally stable, can be a target for functionalization. One key strategy involves the bioisosteric replacement of the amide bond. Bioisosteres are functional groups with similar steric and electronic properties, and their introduction can modulate a compound's characteristics. drughunter.comdrugdesign.orgnih.govcambridgemedchemconsulting.com
For example, the amide group can be replaced with a variety of five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles. drughunter.comnih.gov These heterocycles can mimic the hydrogen bonding capabilities of the amide bond while potentially offering different metabolic stability and solubility profiles. The synthesis of such analogues would typically involve the preparation of the corresponding carboxylic acid (by hydrolysis of the amide or starting from 4-bromo-2-methoxybenzoic acid) and subsequent multi-step reactions to form the desired heterocyclic ring.
Another approach is the replacement of the amide with a thioamide or a selenoamide, which has been shown to retain activity in some classes of benzamide-containing compounds. nih.gov
The table below outlines some potential bioisosteric replacements for the amide core of this compound.
Modifications of the Cyclohexyl Substituent
Strategies for modification include the introduction of various functional groups at different positions on the cyclohexyl ring. For example, hydroxylation, alkylation, or fluorination of the cyclohexyl ring can alter its polarity and metabolic stability. The synthesis of such derivatives would typically start from a substituted cyclohexylamine (B46788), which is then coupled with 4-bromo-2-methoxybenzoyl chloride. nih.gov
The stereochemistry of the substituents on the cyclohexyl ring (cis/trans) can also play a crucial role in determining the compound's properties and interactions. The synthesis and separation of these stereoisomers are important aspects of exploring the chemical space around this substituent.
The table below presents examples of possible modifications to the cyclohexyl substituent.
Systematic Variation of Aromatic Ring Substitution Patterns
The substitution pattern on the aromatic ring is a critical determinant of the molecule's electronic properties and potential intermolecular interactions. Systematic variation of the existing bromo and methoxy (B1213986) groups can lead to a diverse library of analogues.
For instance, the bromine atom at the 4-position could be replaced with other halogens (chloro, fluoro, iodo) or with electron-donating or electron-withdrawing groups. Similarly, the methoxy group at the 2-position could be moved to other positions on the ring or replaced with other alkoxy groups of varying chain lengths or with a simple hydroxyl group.
These variations can be achieved through the synthesis of the appropriately substituted benzoic acids, followed by amidation with cyclohexylamine. The study of these analogues can provide valuable structure-activity relationship (SAR) information. researchgate.net
The table below illustrates some potential variations in the aromatic ring substitution pattern.
Exploration of Heterocyclic and Bioisosteric Analogues
Beyond simple substitutions, the exploration of heterocyclic and bioisosteric analogues of the entire benzamide structure can lead to novel chemical entities. This can involve replacing the phenyl ring with various heterocyclic systems or replacing the entire benzamide scaffold with a different chemical framework that maintains key structural features.
One approach is the synthesis of thieno[2,3-d]pyrimidine (B153573) analogues. Thienopyrimidines are considered bioisosteres of purines and quinazolines and have been explored in medicinal chemistry. nih.govsci-hub.senih.govekb.egijacskros.com The synthesis of such analogues could start from a suitably substituted 2-aminothiophene-3-carboxamide, which can undergo cyclization reactions to form the fused heterocyclic system.
Another strategy is the replacement of the phenyl ring with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or furan. This can be achieved by synthesizing the corresponding carboxylic acids and coupling them with cyclohexylamine.
The table below provides examples of potential heterocyclic and bioisosteric analogues.
Future Research Trajectories and Broader Academic Implications
Emerging Synthetic Methodologies for Benzamide (B126) Scaffolds
The synthesis of polysubstituted benzamides like 4-Bromo-N-cyclohexyl-2-methoxybenzamide traditionally involves the amidation of a corresponding benzoic acid derivative. nih.gov A plausible route would start with 4-bromo-2-methoxybenzoic acid, which can be activated and then reacted with cyclohexylamine (B46788). However, future research can focus on more advanced and efficient synthetic protocols.
Emerging methodologies that could be applied or further developed include:
Direct C-H Amination: Novel catalytic systems that enable the direct formation of the amide bond from an appropriately substituted benzaldehyde (B42025) and cyclohexylamine could offer a more atom-economical approach.
Late-Stage Functionalization: Methodologies allowing for the introduction of the bromo or methoxy (B1213986) groups onto a pre-formed N-cyclohexylbenzamide scaffold would be highly valuable for creating analogues for structure-activity relationship (SAR) studies. This could involve selective C-H activation and functionalization. acs.org
Flow Chemistry: Continuous flow reactors could be employed for the synthesis, offering better control over reaction parameters, improved safety for potentially hazardous steps like bromination, and easier scalability. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times for the amidation step, as demonstrated in the synthesis of other N-cyclohexyl carboxamides. ijpcbs.com
A comparison of potential synthetic approaches is outlined below.
| Method | Starting Materials | Key Features | Potential Advantages | References |
| Classical Amidation | 4-Bromo-2-methoxybenzoic acid, Cyclohexylamine | Activation of carboxylic acid (e.g., to acid chloride), then coupling. | Well-established, reliable for small-scale synthesis. | nih.gov |
| Catalytic Amidation | 4-Bromo-2-methoxybenzoic acid, Cyclohexylamine | Use of catalysts (e.g., boronic acids) to facilitate direct amide bond formation. | Milder reaction conditions, avoids stoichiometric activators. | |
| Late-Stage C-H Halogenation | N-cyclohexyl-2-methoxybenzamide | Selective bromination of the aromatic ring. | Rapid generation of halogenated analogues from a common intermediate. | youtube.com |
| Microwave-Assisted Synthesis | 4-Bromo-2-methoxybenzoic acid, Cyclohexylamine | Use of microwave energy to accelerate the reaction. | Reduced reaction times, potentially higher yields. | ijpcbs.comresearchgate.net |
Advanced Computational Design and Prediction Techniques
Computational chemistry provides powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work. ijpsr.com Future research in this area would likely focus on several key aspects:
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified for this compound, QSAR models can be developed. frontiersin.org By creating a library of related analogues and testing their activity, computational models can correlate specific structural features (descriptors) with biological efficacy. jlu.edu.cnresearchgate.net This allows for the rational design of more potent compounds.
Molecular Docking: If a target protein is known or hypothesized, molecular docking simulations can predict the binding mode and affinity of this compound. researchgate.net These simulations can elucidate key interactions, such as hydrogen bonds from the amide N-H, and potential halogen bonds involving the bromine atom. nih.gov
The table below summarizes key computational descriptors that would be relevant for such studies.
| Descriptor Type | Specific Descriptors | Predicted Property/Application | References |
| Electronic | Dipole Moment, HOMO/LUMO energies, Electrostatic Potential | Reactivity, intermolecular interactions, spectral properties. | sci-hub.se |
| Topological | Molecular Connectivity Indices, Polar Surface Area (TPSA) | Bioavailability, membrane permeability, general bioactivity. | ijpsr.com |
| Steric/3D | Molecular Volume, Surface Area, Conformational Energy | Receptor fitting, steric hindrance effects, binding affinity. | jlu.edu.cn |
| Lipophilicity | LogP, iLOGP | Solubility, pharmacokinetic properties. | ijpsr.com |
Development of Novel Research Tools and Chemical Probes
The specific substituents on this compound make it an interesting candidate for development as a chemical probe to study biological systems.
Halogen Bonding: The bromine atom can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the halogen (the "sigma-hole") interacts with a nucleophile, like an oxygen or nitrogen atom in a protein's binding pocket. This specific and directional interaction can be exploited in drug design. nih.gov
Radiolabeling: Bromine has isotopes, such as ⁷⁶Br, that are positron emitters, making them suitable for Positron Emission Tomography (PET) imaging. If this compound shows affinity for a specific biological target, a radiolabeled version could be synthesized and used as an imaging agent to visualize that target in vivo.
Photoaffinity Labeling: The aryl bromide could potentially be converted into an azido (B1232118) group or other photoreactive moiety. Such a derivative could be used in photoaffinity labeling experiments to covalently bind to its biological target upon UV irradiation, facilitating target identification and validation.
Fragment-Based Discovery: The substituted benzamide core could serve as a fragment for screening against various biological targets. The bromine atom provides a vector for synthetic elaboration, allowing for the "growth" of the fragment into a more potent lead compound. nih.gov
Contributions to Fundamental Principles of Organic Chemistry and Molecular Recognition
A detailed study of this compound can provide insights into fundamental principles of molecular behavior.
Intramolecular Hydrogen Bonding: The presence of the 2-methoxy group creates the possibility of an intramolecular hydrogen bond between the methoxy oxygen and the amide N-H proton, forming a stable six-membered pseudo-ring. nih.gov The existence and strength of this bond, versus intermolecular hydrogen bonding with solvent or other molecules, profoundly affects the compound's conformation and physicochemical properties.
Substituent Effects: The molecule is an excellent model for studying the interplay of electronic and steric effects. The electron-withdrawing nature of the bromine at the 4-position influences the acidity of the N-H proton and the electron density of the aromatic ring. quora.com This is counteracted by the electron-donating methoxy group at the 2-position. These competing effects modulate the strength of interactions like π-stacking. acs.org
Crystal Engineering: The combination of a hydrogen-bond donor (N-H), multiple acceptors (C=O, OCH₃), a halogen-bond donor (Br), and a bulky hydrophobic group (cyclohexyl) makes this molecule a prime candidate for crystal engineering studies. Understanding how these different interactions direct the packing of molecules in the solid state is a fundamental goal in materials science. rsc.org Analysis of related brominated benzamides has revealed the importance of halogen bonds and C-H---π interactions in the crystal lattice. nih.gov
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The unique properties of this compound open doors to several interdisciplinary research fields.
Chemical Biology: Many substituted benzamides exhibit biological activity, acting as enzyme inhibitors or receptor ligands. mdpi.comnih.govnih.gov For example, benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The specific substitution pattern of this compound could confer novel selectivity or potency against such targets. Its potential as a chemical probe could aid in dissecting complex biological pathways. nih.gov
Material Science: Benzamide derivatives have been used to create liquid crystals and functional polymers. science.gov The rigidity of the benzamide core combined with the flexible cyclohexyl group and the specific intermolecular interactions mediated by the bromo and methoxy groups could lead to materials with interesting properties, such as novel liquid crystalline phases or polymers with specific thermal or optical characteristics. The bromine atom also imparts fire-retardant properties, a feature that is exploited in materials science. wikipedia.org
Q & A
Q. What are the standard synthetic routes for 4-Bromo-N-cyclohexyl-2-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-bromo-2-methoxybenzoic acid with cyclohexylamine via an amidation reaction. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to form an active ester intermediate.
- Amine coupling : React the activated acid with cyclohexylamine in anhydrous dichloromethane or THF under nitrogen.
- Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1.2:1 amine-to-acid ratio), and purification methods (e.g., column chromatography with ethyl acetate/hexane) to improve yield (>75%) and purity (HPLC >98%) .
Q. What spectroscopic techniques are recommended for validating the structure of this compound?
A multi-technique approach is essential:
| Technique | Key Parameters | Utility |
|---|---|---|
| NMR | H (δ 7.2–6.8 ppm for aromatic protons), C (C=O at ~167 ppm) | Confirms substitution pattern and cyclohexyl group integration. |
| MS | Molecular ion peak at m/z 352.1 ([M+H]) | Validates molecular weight. |
| FTIR | Amide C=O stretch (~1650 cm), methoxy C-O (~1250 cm) | Identifies functional groups. |
| Discrepancies between experimental and theoretical data should prompt re-examination of reaction conditions or purity . |
Advanced Research Questions
Q. How can researchers resolve conflicting data in spectroscopic characterization (e.g., unexpected splitting in 1^11H NMR)?
Conflicts may arise from:
- Rotamers : Amide bond rotation can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks and confirm dynamic behavior.
- Impurities : Recrystallize from ethanol/water or use preparative HPLC to isolate pure fractions.
- Crystallographic validation : Compare with single-crystal X-ray data (e.g., C=O bond length ~1.22 Å, Br-C distance ~1.89 Å) to confirm structural assignments .
Q. What strategies are effective in analyzing the crystal structure of this compound derivatives?
- Single-crystal X-ray diffraction : Use synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
- Data refinement : Apply SHELX or OLEX2 software to model thermal displacement parameters (U) and hydrogen bonding (e.g., N–H···O interactions at ~2.8 Å).
- Validation : Cross-check with Cambridge Structural Database entries for benzamide derivatives to identify atypical bond angles or torsional strain .
Q. How is the bioactivity of this compound assessed in anticancer research?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC values).
- Mechanistic studies : Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell-cycle arrest (G1/S phase).
- Comparative analysis : Benchmark against structurally related benzamides (e.g., 4-bromo-N-phenyl analogs) to establish structure-activity relationships (SAR) .
Q. What challenges arise in synthesizing novel derivatives of this compound, and how can they be mitigated?
- Steric hindrance : Bulky cyclohexyl groups may slow amidation. Use microwave-assisted synthesis (80°C, 30 min) to enhance reactivity.
- Regioselectivity : Bromine’s electron-withdrawing effect directs electrophilic substitution. Protect the amide with Boc groups before functionalizing the aromatic ring.
- Scale-up : Replace hazardous solvents (e.g., DCM) with green alternatives (e.g., cyclopentyl methyl ether) for safer large-scale production .
Q. Notes
- Data Sources : Prioritize PubChem, NIST, and peer-reviewed journals (e.g., Acta Crystallographica) .
- Methodology Emphasis : Answers focus on experimental workflows rather than definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
